molecular formula C14H14N4S B1387454 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105197-96-3

4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Cat. No.: B1387454
CAS No.: 1105197-96-3
M. Wt: 270.35 g/mol
InChI Key: FIRPQRHUZVIMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a heterocyclic compound that belongs to the class of pyrazolopyridazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring, with an isopropyl group at the 4-position and a phenyl group at the 1-position

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of CDK2, which is an appealing target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropyl-1-phenyl-1H-pyrazole-3,5-diamine with a suitable thiolating agent, such as carbon disulfide, in the presence of a base like potassium hydroxide. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazole or pyridazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or isopropyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified pyrazole or pyridazine derivatives.

    Substitution: Halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]triazine
  • 4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]quinoline

Uniqueness

4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-phenyl-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-9(2)12-11-8-15-18(10-6-4-3-5-7-10)13(11)14(19)17-16-12/h3-9H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRPQRHUZVIMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 2
4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 3
Reactant of Route 3
4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 4
4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 5
Reactant of Route 5
4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 6
4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.